Synthesis and Characterization of 2-(p-aminobenzamido)pyridine: A Technical Guide
Synthesis and Characterization of 2-(p-aminobenzamido)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(p-aminobenzamido)pyridine, with the IUPAC name N-(pyridin-2-yl)-4-aminobenzamide. This compound is of interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active molecules. This document outlines a reliable synthetic protocol, detailed experimental procedures, and a thorough characterization profile. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding and replication.
Synthesis of 2-(p-aminobenzamido)pyridine
A practical and widely applicable method for the synthesis of 2-(p-aminobenzamido)pyridine involves a two-step process. The first step is the acylation of 2-aminopyridine with 4-nitrobenzoyl chloride to form the intermediate, N-(pyridin-2-yl)-4-nitrobenzamide. The subsequent step is the reduction of the nitro group to an amine using a suitable reducing agent, such as tin(II) chloride or catalytic hydrogenation, to yield the final product.
Caption: Synthetic workflow for 2-(p-aminobenzamido)pyridine.
Experimental Protocols
Synthesis of N-(pyridin-2-yl)-4-nitrobenzamide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminopyridine (1.0 eq.) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq.) to the solution, which acts as a base to neutralize the HCl byproduct.
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Dissolve 4-nitrobenzoyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred solution of 2-aminopyridine over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(pyridin-2-yl)-4-nitrobenzamide as a solid.
Synthesis of 2-(p-aminobenzamido)pyridine (Final Product)
-
Reaction Setup: In a round-bottom flask, suspend the synthesized N-(pyridin-2-yl)-4-nitrobenzamide (1.0 eq.) in ethanol.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-(p-aminobenzamido)pyridine.
Characterization
The structure and purity of the synthesized 2-(p-aminobenzamido)pyridine can be confirmed by various spectroscopic methods and physical property measurements.
Physical Properties
| Property | Observed Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. |
| Solubility | Soluble in polar organic solvents like DMSO and methanol. |
Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) in ppm for the hydrogen and carbon atoms of 2-(p-aminobenzamido)pyridine.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hₐ | ~10.2-10.4 | Singlet | - |
| H₁ | ~8.3-8.4 | Doublet | ~4.5-5.0 |
| H₂ | ~7.8-7.9 | Triplet of d | ~7.5-8.0, ~1.8 |
| H₃ | ~7.1-7.2 | Doublet | ~8.0-8.5 |
| H₄ | ~7.0-7.1 | Triplet | ~6.5-7.0 |
| H₅ | ~7.7-7.8 | Doublet | ~8.5-9.0 |
| H₆ | ~6.6-6.7 | Doublet | ~8.5-9.0 |
| H₇ | ~5.8-6.0 | Singlet | - |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Label | Chemical Shift (δ, ppm) |
| C₁ | ~152-153 |
| C₂ | ~138-139 |
| C₃ | ~114-115 |
| C₄ | ~119-120 |
| C₅ | ~148-149 |
| C₆ | ~165-166 |
| C₇ | ~122-123 |
| C₈ | ~130-131 |
| C₉ | ~113-114 |
| C₁₀ | ~152-153 |
Caption: Structure of 2-(p-aminobenzamido)pyridine with proton labels.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3300 - 3250 | N-H Stretch | Secondary Amide |
| 1660 - 1680 | C=O Stretch (Amide I) | Amide |
| 1600 - 1580 | N-H Bend | Amine |
| 1540 - 1560 | N-H Bend (Amide II) | Amide |
| 1500 - 1400 | C=C Aromatic Ring Stretch | Aromatic Rings |
| 1300 - 1200 | C-N Stretch | Amine, Amide |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
| Expected [M+H]⁺ (m/z) | 214.0975 |
| Major Fragments (m/z) | 120 (p-aminobenzoyl cation), 94 (2-aminopyridine cation) |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of 2-(p-aminobenzamido)pyridine. The outlined two-step synthetic protocol is robust and relies on well-established chemical transformations. The comprehensive characterization data, including predicted NMR, IR, and MS values, serves as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development to confirm the successful synthesis and purity of this compound.
